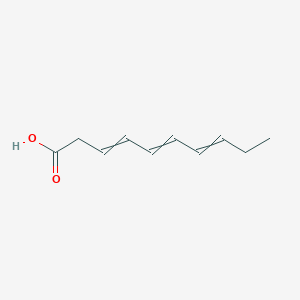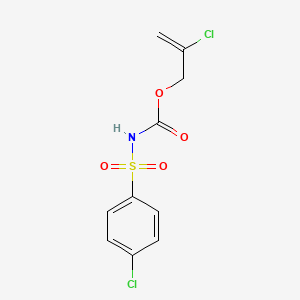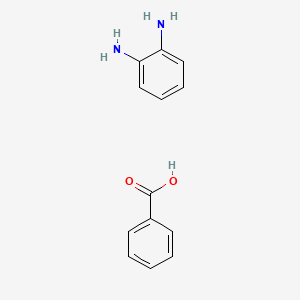![molecular formula C10H9N7O3 B14500133 2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide is a complex organic compound that features a cyano group, a hydrazinylidenemethyl group, and a nitrophenyl diazenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of hydrazine with an aldehyde or ketone to form a hydrazone intermediate.
Diazotization: The hydrazone intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a cyanoacetamide derivative in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the nitrophenyl diazenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or nitro derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted cyanoacetamides or diazenyl derivatives.
Aplicaciones Científicas De Investigación
2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those with anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of advanced materials such as organic semiconductors and dyes.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact mechanism can vary depending on the specific application and the biological target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-cyano-N-(4-nitrophenyl)acetamide
- 2-cyano-N-(2-morpholinoethyl)acetamide
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Uniqueness
2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the cyano and diazenyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C10H9N7O3 |
|---|---|
Peso molecular |
275.22 g/mol |
Nombre IUPAC |
2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide |
InChI |
InChI=1S/C10H9N7O3/c11-5-9(10(18)13-6-14-12)16-15-7-1-3-8(4-2-7)17(19)20/h1-4,6,9H,12H2,(H,13,14,18) |
Clave InChI |
FENAKQHLFKMUAL-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1N=NC(C#N)C(=O)N/C=N/N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1N=NC(C#N)C(=O)NC=NN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)



![[Phenyl(phosphorososulfanyl)methyl]benzene](/img/structure/B14500076.png)

![2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14500091.png)





![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
